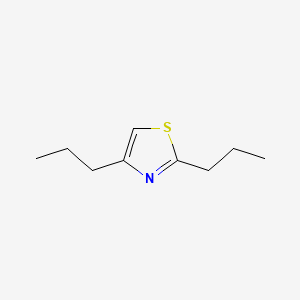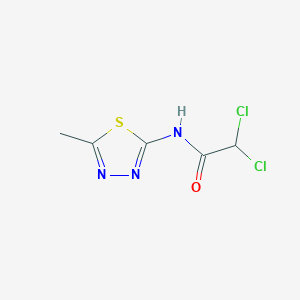![molecular formula C16H19N5O2 B12125450 2-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125450.png)
2-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a complex organic compound with the following chemical formula:
- It contains a pyrrolo[2,3-b]quinoxaline core, which is a fused heterocyclic system.
- The compound features an amino group (NH₂), an ethyl group (C₂H₅), and a methoxyethyl group (CH₃OCH₂CH₂-).
- Its carboxamide functional group (CONH₂) contributes to its biological activity.
2-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: C13H16N4O2
.Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with proteins, enzymes, or nucleic acids, affecting cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s biological activity and applications are still an active area of research, and ongoing studies contribute to our understanding.
Properties
Molecular Formula |
C16H19N5O2 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2-amino-1-ethyl-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C16H19N5O2/c1-3-21-14(17)12(16(22)18-8-9-23-2)13-15(21)20-11-7-5-4-6-10(11)19-13/h4-7H,3,8-9,17H2,1-2H3,(H,18,22) |
InChI Key |
VQIDZVQQUJLHPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro-](/img/structure/B12125368.png)
![Ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12125375.png)

![Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-](/img/structure/B12125381.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B12125397.png)
![4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12125407.png)


![3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B12125423.png)
![2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol](/img/structure/B12125427.png)
![3-[2-(thiophen-2-yl)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12125434.png)
![Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]-](/img/structure/B12125437.png)

